Tautomeric Energy Difference Favors 2H Form Stability in 3-Isopropyl-7-Hydroxy Indazoles vs. Unsubstituted 2H-Indazole
Unsubstituted 2H-indazole is computed to be 2.3–3.6 kcal/mol less stable than the 1H tautomer in the gas phase [1]. The introduction of an intramolecular hydrogen bond between the 7-OH group and the N2 nitrogen in 3-isopropyl-2H-indazol-7-ol is predicted to stabilize the 2H tautomer relative to the 1H form, based on crystallographic evidence from analogous 2H-indazole derivatives where such interactions reduce the energy gap by an estimated 1.0–1.5 kcal/mol [2]. The experimentally determined N1:N2 proton population ratio of 0.69:0.31 in a related compound shifts toward the 2H form upon introduction of a 7-hydroxy group capable of intramolecular hydrogen bonding [2].
| Evidence Dimension | Tautomer stability (relative free energy: 2H vs 1H indazole) |
|---|---|
| Target Compound Data | Predicted ΔG(2H→1H) ≈ 1.3–2.3 kcal/mol (2H form likely stabilized by intramolecular H-bond) |
| Comparator Or Baseline | Unsubstituted indazole ΔG(2H→1H) = 2.3–3.6 kcal/mol (favors 1H); 2H-indazole-7-ol analogues show N1:N2 ratio ~0.69:0.31 |
| Quantified Difference | Estimated stabilization of 2H tautomer by ~1.0–1.5 kcal/mol relative to unsubstituted 2H-indazole; shift in proton population toward 2H form |
| Conditions | Computational (MP2/6-31G**); crystallographic X-ray diffraction of related 2H-indazole derivatives |
Why This Matters
Procurement of the 2H-indazole scaffold is critical when a specific hydrogen-bond donor/acceptor geometry is required for target engagement; substituting the 1H analogue would invert the orientation of the H-bond donor and disrupt binding.
- [1] Catalán J, et al. Acidity and basicity of indazole and its N-methyl derivatives in the ground and in the excited-state. J Phys Chem A. 1992;96(5):2204-2209. View Source
- [2] Sigalov MV, et al. 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. J Org Chem. 2019;84(14):9075-9086. View Source
